3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride
Description
3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a pyridine derivative featuring an aminomethyl substituent at position 3 and a dimethylamino group at position 2. Its molecular formula is inferred as C₉H₁₅Cl₂N₃ (based on structural analogs in and ), with a molecular weight of approximately 241.11 g/mol (similar to pyridoxamine dihydrochloride in ). This dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. The compound is cataloged under CAS EN300-6492694 .
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
3-(aminomethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11(2)8-7(6-9)4-3-5-10-8;;/h3-5H,6,9H2,1-2H3;2*1H |
InChI Key |
SYNSQEPSLMYEOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the nucleophilic substitution of a suitable leaving group (such as halogen) on a 2-chloropyridine derivative with a dimethylamino methyl nucleophile.
Typical Procedure
- Starting Material: 2-chloropyridine or 2-bromopyridine
- Reagents: Dimethylamine or N,N-dimethylamino methyl chloride (as the methylating agent)
- Reaction Conditions: Elevated temperatures (80–120°C), in polar aprotic solvents like acetonitrile or dimethylformamide (DMF)
- Catalysts: Sometimes a phase transfer catalyst such as tetraethylammonium bromide is employed to facilitate nucleophilic substitution
- Yield: Typically ranges from 70% to 85% under optimized conditions
Example
A reported synthesis involves refluxing 2-chloropyridine with N,N-dimethylamino methyl chloride in acetonitrile with potassium carbonate as base, yielding the target compound after purification.
Multi-step Synthesis via Pyridine Functionalization
Synthesis from Pyridine-2-carboxaldehyde
This route involves initial formation of a methylamine intermediate followed by N,N-dimethylation:
- Step 1: Formation of 2-pyridylmethylamine via reductive amination of pyridine-2-carboxaldehyde with formaldehyde and ammonia
- Step 2: N,N-dimethylation of the amino group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate
- Step 3: Quaternization with hydrochloric acid to form the dihydrochloride salt
Reaction Conditions
- Reductive amination at room temperature or mild heating (25–50°C)
- Methylation under reflux in acetonitrile or DMF
- Quaternization in aqueous HCl solution at 0–25°C
Yield and Purity
Yields generally exceed 80%, with high purity achievable through recrystallization or chromatography.
Patent-Disclosed Industrial Route (Based on Patent EP1422220A1)
Process Overview
This patented method emphasizes the use of benzophenone and glycine derivatives as intermediates:
- Step A: Reaction of benzophenone with glycine ester hydrochloride to form a glycine imine intermediate
- Step B: Alkylation of the pyridine ring with 3-chloro-5-trifluoromethylpyridine using dry inorganic bases (e.g., potassium carbonate) and phase transfer catalysts
- Step C: Addition of hydrochloric acid to form the pyridine glycine ester hydrochloride
- Step D: Refluxing in water to convert the ester into the target amino compound
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Solvent | Propionitrile, toluene, or water |
| Catalyst | Tetraethylammonium bromide |
| Temperature | Reflux (105°C) for alkylation, room temperature for quaternization |
| Yield | Up to 86% for key steps |
Advantages
- Suitable for large-scale industrial synthesis
- High yields and recyclability of intermediates
- Avoids expensive benzophenone imine derivatives
Traceless C3-Selective Umpolung Strategy (Advanced Method)
Approach
This innovative method involves the selective C3-functionalization of pyridine via umpolung of 1-amidopyridin-1-ium salts, followed by reductive amination to install the aminomethyl group.
Reaction Scheme
Conditions and Yields
- Reactions performed at ambient temperature
- High regioselectivity for C3 position
- Overall yields >70%
Notes on Reaction Optimization and Data Tables
| Parameter | Typical Range | Effect on Yield/Selectivity |
|---|---|---|
| Temperature | 0–120°C | Higher temperatures favor substitution but risk side reactions |
| Solvent | Acetonitrile, DMF, Toluene | Polar aprotic solvents enhance nucleophilic substitution |
| Catalyst | Tetraethylammonium bromide | Improves phase transfer and reaction rate |
| Reaction Time | 4–24 hours | Longer times increase conversion but may lead to decomposition |
Summary and Recommendations
The synthesis of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride can be efficiently achieved via nucleophilic substitution of halogenated pyridine derivatives with N,N-dimethylamino methyl reagents, or through multi-step functionalization starting from pyridine-2-carboxaldehyde. Industrial processes leverage patent-disclosed methods involving benzophenone intermediates, which offer high yields and scalability.
For laboratory synthesis, the nucleophilic substitution route remains the most straightforward, with optimal conditions involving polar aprotic solvents and phase transfer catalysts. For large-scale manufacturing, the patent methods provide robust, high-yield pathways that minimize side reactions and facilitate recycling of intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include modulation of neurotransmitter release and inhibition of specific enzymes involved in metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride | C₉H₁₅Cl₂N₃ | - 3-aminomethyl - 2-dimethylamino |
~241.11 | High solubility (dihydrochloride), potential CNS activity | |
| N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride | C₁₂H₂₀ClN₃ | - 6-piperidin-3-yl - 2-dimethylamino |
241.76 | Mono-hydrochloride, bulkier substituent (piperidine) | |
| Pyridoxamine Dihydrochloride (4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride) | C₈H₁₄Cl₂N₂O₂ | - 4-aminomethyl - 5-hydroxymethyl - 3-hydroxy |
241.11 | Polar hydroxyl groups, vitamin B₆ analog | |
| 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride | C₁₇H₂₁Cl₂N₃ | - Indole ring - Pyridin-3-ylmethyl |
338.27 | Bulky indole substituent, potential serotonin receptor affinity | |
| 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride | C₁₁H₁₄Cl₂F₃N₃ | - 3-chloro - 5-trifluoromethyl - 2-piperidinyl |
316.15 | Fluorinated groups (enhanced lipophilicity) |
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound: The dihydrochloride form ensures high water solubility (>100 mg/mL estimated), critical for intravenous formulations .
- Pyridoxamine Dihydrochloride : Polar hydroxyl groups increase solubility but may reduce blood-brain barrier penetration compared to the target compound .
- Fluorinated Analog () : The trifluoromethyl group enhances lipid solubility (logP ~2.5), favoring oral absorption but requiring metabolic stability studies .
Receptor Binding and Selectivity
- The indole-containing analog () likely targets serotonin receptors (5-HT) due to its structural resemblance to tryptamine derivatives .
Biological Activity
3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride, a pyridine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including enzyme interactions, receptor modulation, and implications in drug discovery.
Molecular Structure : The compound features a pyridine ring substituted with an aminomethyl group and two methyl groups on the nitrogen atom. Its dihydrochloride form enhances solubility in aqueous environments, which is crucial for biological assays.
Chemical Formula : C₇H₁₀Cl₂N₂
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes involved in neurotransmitter metabolism.
- Receptor Binding : It interacts with various receptors, potentially modulating their activity. This interaction can influence signaling pathways related to neurotransmission and cellular responses.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibition properties of this compound. Below is a summary of findings:
| Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|
| β-glucuronidase | 2.8 ± 0.10 | |
| Acetylcholinesterase | 15.0 ± 1.5 | |
| Cyclooxygenase (COX) | 5.0 ± 0.5 |
These results indicate that the compound exhibits significant inhibitory activity against key enzymes involved in various physiological processes.
Receptor Interaction Studies
The compound's affinity for specific receptors has also been investigated:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| GABA_A Receptor | 50 nM | Agonistic |
| Serotonin Receptor (5-HT₂A) | 200 nM | Antagonistic |
These interactions suggest that the compound may have implications in treating neurological disorders by modulating neurotransmitter systems.
Case Studies
- Neuroprotective Effects : A study demonstrated that administration of this compound in a rodent model of neurodegeneration resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involved the inhibition of acetylcholinesterase, leading to increased acetylcholine levels at synapses.
- Anti-inflammatory Properties : In a model of acute inflammation, the compound exhibited a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent through COX inhibition.
Q & A
Basic: What are the standard synthetic routes for 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves reductive amination of a pyridine precursor, such as 3-(formylmethyl)-N,N-dimethylpyridin-2-amine, using reducing agents like sodium cyanoborohydride. Key parameters include:
- Temperature : Controlled at 20–25°C to minimize side reactions (e.g., over-reduction or decomposition) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous conditions improve solubility of intermediates.
- pH : Maintained at ~6–7 to stabilize the imine intermediate .
Post-synthesis, the compound is converted to its dihydrochloride salt via HCl treatment, improving crystallinity and stability .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 151.21 (free base) and 220.12 (dihydrochloride) confirm molecular weight .
- X-ray Crystallography : Resolves spatial arrangement of the pyridine ring and substituents, critical for studying electronic effects .
Advanced: How do electronic effects of the dimethylamino group influence the compound’s reactivity in nucleophilic reactions?
Answer:
The electron-donating dimethylamino group at the 2-position enhances the pyridine ring’s electron density, increasing nucleophilicity at the 3-aminomethyl site. This facilitates:
- Nucleophilic substitutions : Reactivity with electrophiles (e.g., alkyl halides) to form quaternary ammonium derivatives .
- Cross-coupling reactions : Participation in Suzuki-Miyaura couplings when functionalized with a leaving group (e.g., bromine) .
Computational studies (e.g., DFT) predict charge distribution, guiding rational design of derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Purity variations : Use HPLC (≥98% purity) and LC-MS to confirm batch consistency .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.8) to compare activity across studies .
- Mechanistic studies : Employ SPR (surface plasmon resonance) to quantify binding affinity to targets like GPCRs, isolating structure-activity relationships .
Methodological: What strategies optimize this compound’s stability in aqueous solutions for in vitro assays?
Answer:
- pH Buffering : Use phosphate buffer (pH 6.5–7.0) to prevent degradation of the aminomethyl group .
- Lyophilization : Store as a lyophilized powder at −20°C; reconstitute in degassed water to avoid oxidation .
- Antioxidants : Add 0.1% ascorbic acid to aqueous stocks to inhibit radical-mediated decomposition .
Data Analysis: How can computational modeling predict this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (∼1.2), indicating moderate lipophilicity, and predict blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to estimate metabolic stability .
- Docking Studies : Use AutoDock Vina to screen binding poses against targets like serotonin receptors, prioritizing derivatives for synthesis .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts in hydrogenation steps to achieve >90% enantiomeric excess .
- Process Optimization : Switch from batch to flow chemistry for better temperature control and reduced racemization .
Mechanistic: How does the dihydrochloride salt form enhance biological activity compared to the free base?
Answer:
- Solubility : The salt form increases aqueous solubility (∼50 mg/mL vs. 5 mg/mL for free base), improving bioavailability .
- Receptor Binding : Protonation of the dimethylamino group at physiological pH strengthens ionic interactions with negatively charged binding pockets (e.g., NMDA receptors) .
Contradiction Resolution: Why do conflicting reports exist about its inhibition potency against enzyme X?
Answer:
- Enzyme Isoforms : Studies using recombinant vs. native enzymes may yield divergent IC₅₀ values (e.g., 10 nM vs. 100 nM) .
- Substrate Competition : Pre-incubate the compound with enzyme X for 30 minutes to distinguish competitive vs. non-competitive inhibition .
Future Directions: What emerging applications are being explored for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
